Octafluoro-3-methoxyprop-1-ene
Description
Contextual Significance of Perfluorinated Alkene Ethers in Modern Chemistry
Perfluorinated and partially fluorinated ethers have garnered considerable attention from the scientific community since the mid-20th century. a2bchem.comfluorine1.ru The inclusion of fluorine atoms and perfluorinated segments into organic molecules significantly influences their chemical and physicochemical properties, often leading to the development of products with highly desirable characteristics. a2bchem.com The strong carbon-fluorine bonds in these compounds contribute to their notable thermal and chemical stability. scbt.com
This unique combination of properties makes fluorinated ethers valuable in a wide range of applications. They are utilized as high-temperature dielectrics, heat carriers, and hydraulic liquids. scbt.com Furthermore, their utility extends to the development of new materials, including coolants and advanced polymeric materials. a2bchem.com The synthesis of these ethers is often achieved through methods such as the addition of alcohols to alkenes, a process relevant to the structure of octafluoro-3-methoxyprop-1-ene. a2bchem.comfluorine1.ru The ongoing research into fluorinated ethers is driven by the potential to create novel materials for emerging chemical technologies. a2bchem.com
Research Rationale for In-depth Study of this compound
The specific research interest in this compound stems from its potential application in specialized, high-technology fields. Notably, this compound has been considered for use as a radiator gas in particle detectors, such as those at CERN. This suggests its properties may be suitable for sensitive detection and measurement applications in high-energy physics experiments.
Comprehensive Overview of Academic Research Objectives
The academic research objectives for this compound are centered on characterizing its properties and exploring its potential as a building block for new materials. A primary objective is the thorough evaluation of its physical and chemical properties to determine its suitability for applications such as a detector gas. This includes understanding its thermal stability, reactivity, and other relevant characteristics.
Another key research goal is to investigate its potential as a monomer or intermediate in the synthesis of novel fluorinated polymers and materials. The presence of a reactive alkene functional group suggests it could be used in polymerization reactions to create advanced materials with unique properties imparted by the high fluorine content. However, a significant consideration in its potential application is its high Global Warming Potential (GWP), which necessitates a careful assessment of its environmental impact.
Below are tables detailing the known properties and synonyms for this compound.
Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 67641-44-5 | a2bchem.comscbt.comthsci.comalfa-chemistry.com |
| Molecular Formula | C4F8O | a2bchem.comscbt.com |
| Molecular Weight | 216.03 g/mol | a2bchem.comscbt.comalfa-chemistry.com |
| Physical State | Gas | windows.net |
Synonyms for this compound
| Synonym | Source |
|---|---|
| 1,1,2,3,3-Pentafluoro-3-(trifluoromethoxy)prop-1-ene | cymitquimica.com |
| 1-Propene, 1,1,2,3,3-pentafluoro-3-(trifluoromethoxy)- | cymitquimica.com |
| 1,1,2,3,3-Pentafluoroprop-2-en-1-yl trifluoromethyl ether | cymitquimica.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,2,3,3-pentafluoro-3-(trifluoromethoxy)prop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F8O/c5-1(2(6)7)3(8,9)13-4(10,11)12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYXRHPMKLWCEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(OC(F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382474 | |
| Record name | Octafluoro-3-methoxyprop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67641-44-5 | |
| Record name | Octafluoro-3-methoxyprop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathway Elucidation for Octafluoro 3 Methoxyprop 1 Ene
Development of Novel Synthetic Routes for Octafluoro-3-methoxyprop-1-ene
The creation of fluoroether alkenes like this compound involves specialized synthetic strategies that can be broadly categorized into catalytic and non-catalytic approaches.
The synthesis of fluoroalkenes can be achieved through various methods, including palladium-catalyzed Heck-type reactions, alkene metathesis, and isomerization processes. beilstein-journals.orgnih.gov
Catalytic Approaches: Catalytic methods offer pathways to fluoroalkenes with high efficiency and selectivity. For instance, palladium-catalyzed Heck-type reactions have been developed for the synthesis of fluoroalkylated alkenes from fluoroalkyl halides under mild conditions. nih.gov Nickel catalysis has also emerged as a powerful tool for stereoselective alkene synthesis, capable of transforming simple olefins into more complex tri- and tetrasubstituted alkenes through tandem Heck reaction and bond migration sequences. nus.edu.sg
A relevant catalytic method involves the isomerization of a related fluoroether alkene. For example, the selective preparation of 1,2,3,3,3-pentafluoro-1-(perfluoromethoxy)prop-1-ene can be achieved via the catalytic isomerization of its precursor, 1,1,2,3,3-pentafluoro-3-(perfluoromethoxy)prop-1-ene, using a Lewis acid catalyst like aluminum (III) chloride. chemicalbook.com This highlights a potential route for synthesizing specific isomers of fluorinated propenes.
Non-Catalytic Approaches: Non-catalytic methods often rely on fundamental reaction mechanisms such as elimination or rearrangement. A key non-catalytic route to related hydrofluoroether compounds involves a decarboxylation reaction. googleapis.comepo.org In this process, an intermediate, such as a derivative of 2-[[bis(trifluoromethyl)amino]-difluoromethyl]-2,3,3,4,4-pentafluoro-4-methoxy-butanoyl fluoride (B91410), is heated, leading to the evolution of carbon dioxide and the formation of the desired vinyl ether product. epo.orggoogle.com This type of reaction can produce a mixture of cis and trans isomers. googleapis.com
Optimizing reaction conditions is crucial for maximizing the yield of the desired product and controlling its stereochemistry (selectivity).
For the catalytic isomerization route, reaction parameters are carefully controlled to achieve high yield. The isomerization of a precursor to a pentafluoro-methoxypropene isomer is effectively carried out in a sealed stainless steel reactor with aluminum (III) chloride at a moderately elevated temperature.
| Parameter | Condition |
|---|---|
| Catalyst | Aluminum (III) chloride (AlCl3) |
| Temperature | 50 °C |
| Apparatus | Sealed stainless steel reactor |
| Duration | Overnight |
| Isolation Yield | 83% |
In the non-catalytic decarboxylation synthesis of related hydrofluoroethers, temperature is a key variable. The reaction mixture is heated gradually to drive the elimination of CO2, with the final product being isolated by distillation.
| Parameter | Condition |
|---|---|
| Reagents | Fluorinated acyl fluoride precursor, Sodium Carbonate |
| Solvent | Diglyme |
| Temperature | Gradual heating to 130 °C |
| Key Observation | Evolution of CO2 |
| Purification | Fractional distillation |
Control of E/Z selectivity is a critical aspect of alkene synthesis. In related syntheses of tetrasubstituted fluoroalkenes, the choice of reagents can strongly influence the isomeric ratio. For instance, the use of HBr/AcOH in a ring-opening reaction might yield an 89:11 E/Z mixture, whereas the addition of BF₃·Et₂O can improve the E-selectivity to greater than 96:4. beilstein-journals.org Computational studies on related Horner-Wadsworth-Emmons reactions show that electron-deficient phosphorus-based reagents can lower the activation barrier for the collapse of a cis-oxaphosphetane intermediate, favoring the formation of Z-alkenes. diva-portal.org
Mechanistic Studies of this compound Formation Reactions
Understanding the reaction mechanism is essential for rational optimization and control. Mechanistic studies often involve a combination of experimental evidence and computational modeling to identify the pathway from reactants to products.
The formation of fluoroalkenes can proceed through various intermediates depending on the synthetic route.
Wittig-type Olefinations: In reactions analogous to the Wittig olefination for producing 1,1-difluoroalkenes, the mechanism involves several key steps. An initial, energetically demanding decarboxylation of a precursor like ClCF₂CO₂Na can generate a difluorocarbene (:CF₂) intermediate. acs.orgnih.gov This carbene is then trapped by a phosphine (B1218219) to form an ylide (e.g., Ph₃P⁺─CF₂⁻). acs.orgnih.gov This ylide attacks a carbonyl compound to form a zwitterionic betaine (B1666868) intermediate, which then undergoes retro-[2+2] elimination through a specific transition state to yield the final difluoroalkene product. acs.org
Alkene Metathesis: Computational studies of alkene metathesis catalyzed by ruthenium complexes reveal a complex mechanism. beilstein-journals.org The reaction initiates with the coordination of the fluoroalkene to the metal center. beilstein-journals.org This is followed by the formation of a metallacyclobutane intermediate. beilstein-journals.org The relative stability of different metallacyclobutane isomers and the energies of the transition states leading to them determine the reaction's progress and stereoselectivity. For example, in the reaction of a Grubbs catalyst with 1,1-difluoroethene, the 2-fluorometallacyclobutane intermediate is significantly more stable than the 3-fluorometallacyclobutane. beilstein-journals.org
| Reaction Pathway | Key Intermediate(s) | Reference |
|---|---|---|
| Wittig-type Olefination | Difluorocarbene, Phosphonium ylide, Zwitterionic betaine | acs.orgnih.gov |
| Alkene Metathesis | Metallacyclobutane | beilstein-journals.org |
| Reductive Aldehyde Coupling | cis-Oxaphosphetane | diva-portal.org |
Kinetic and thermodynamic analyses provide quantitative insights into reaction feasibility and rates. These are often explored through computational chemistry.
In the Wittig-type synthesis of difluoroalkenyl arenes, the initial decarboxylation step was found to have a high Gibbs free activation barrier (ΔG‡) of approximately 30.5 kcal/mol, indicating it is an energetically demanding step. acs.org The subsequent formation of the betaine intermediate has a much lower activation energy of 11.8 kcal/mol, while the final elimination step to form the alkene has a barrier of 26.3 kcal/mol. acs.org
For alkene metathesis, the energy differences between transition states and intermediates guide the reaction pathway. The transition state energy for forming a metallacyclobutane can be about 20 kJ/mol higher for a syn-coordinated difluoroethene compared to ethene. beilstein-journals.org Furthermore, the stability of intermediates can be significant; trans-ruthenacyclobutanes were found to be more stable than their cis-counterparts by 25 to 60 kJ/mol, likely due to steric repulsion. beilstein-journals.org Thermodynamic properties for entire isomer groups of alkenes have been calculated to predict equilibrium mole fractions at various temperatures. nist.gov
| Reaction Step/Intermediate | Pathway | Calculated Energy Value |
|---|---|---|
| Decarboxylation Transition State (TSA1) | Wittig-type Olefination | ΔG‡ ≈ 30.5 kcal/mol |
| Betaine Formation Transition State (TSA3) | Wittig-type Olefination | ΔG‡ = 11.8 kcal/mol |
| Alkene Elimination Transition State (TSA4) | Wittig-type Olefination | ΔG‡ = 26.3 kcal/mol |
| trans- vs cis-ruthenacyclobutane | Alkene Metathesis | trans more stable by 25-60 kJ/mol |
These analyses reveal that while multiple pathways may be possible, they are often governed by high activation barriers and the relative stability of key intermediates, which ultimately dictate the efficiency and selectivity of the synthesis of compounds like this compound.
Advanced Reactivity and Transformation Chemistry of Octafluoro 3 Methoxyprop 1 Ene
Investigations into Electrophilic and Nucleophilic Addition Reactions
The electronic nature of octafluoro-3-methoxyprop-1-ene, characterized by the strong electron-withdrawing effects of the fluorine atoms, renders the double bond electron-deficient. This electronic profile dictates its reactivity towards electrophiles and nucleophiles.
In electrophilic additions, the reaction is anticipated to be sluggish due to the reduced nucleophilicity of the double bond. However, should a reaction occur with a strong electrophile, the regioselectivity would be governed by the relative stability of the resulting carbocationic intermediate. The placement of the methoxy (B1213986) group and the fluorine atoms would play a crucial role in directing the incoming electrophile.
Conversely, the electron-deficient nature of the double bond makes it highly susceptible to nucleophilic attack. Nucleophilic addition to perfluoroalkenes is a well-established and efficient process. In the case of this compound, the attack of a nucleophile would likely occur at the carbon atom of the double bond that leads to the most stable carbanionic intermediate. The trifluoromethyl group and the methoxy group would exert significant influence on the regiochemical outcome. For instance, the highly reactive perfluoroisobutylene (B1208414), (CF₃)₂C=CF₂, readily reacts with nucleophiles. nih.govwikipedia.org This reactivity is attributed to the high electrophilicity of the double bond. dtic.mil
Table 1: Predicted Regioselectivity in Nucleophilic Addition to this compound
| Nucleophile (Nu⁻) | Predicted Major Regioisomer | Rationale |
|---|---|---|
| Methoxide (CH₃O⁻) | Nu adds to C-2 | Stabilization of the resulting carbanion by the adjacent CF₃ and OCH₃ groups. |
| Thiolate (RS⁻) | Nu adds to C-2 | Similar to methoxide, influenced by the electronic effects of the substituents. |
Note: This table is based on predicted outcomes by analogy to related perfluoroalkenes and has not been experimentally verified for this compound.
The scope of nucleophilic addition reactions on perfluoroalkenes is generally broad, with a wide range of nucleophiles participating in the reaction. It is expected that this compound would exhibit similar reactivity, tolerating various functional groups on the nucleophile. However, highly basic nucleophiles might induce elimination reactions as a side process. The synthesis of related compounds, such as 5-(3,3,3-trifluoro-1-methoxypropyl)-2'-deoxyuridine, has been achieved through reactions involving organometallic intermediates, indicating a certain level of functional group tolerance in related systems. beilstein-journals.org
Radical Initiated Reactions and Polymerization Precursors
Fluorinated alkenes are known to participate in radical reactions. The polymerization of perfluoroalkoxy alkanes is a significant industrial process. researchgate.net These polymers are typically copolymers of tetrafluoroethylene (B6358150) and perfluoroethers. Given its structure, this compound could potentially serve as a monomer or comonomer in radical polymerization processes to produce fluorinated polymers with specific properties. The presence of the methoxy group might influence the polymerization characteristics, such as the rate of polymerization and the properties of the resulting polymer.
Table 2: Potential Polymerization Characteristics of this compound
| Polymerization Type | Initiator | Expected Polymer Properties |
|---|---|---|
| Radical Polymerization | AIBN, Peroxides | Thermally stable, chemically resistant, potentially low surface energy. |
Note: This table presents hypothetical data based on the known polymerization behavior of other fluorinated monomers.
Cycloaddition Reactions with Diverse Substrates
The electron-deficient nature of the double bond in this compound suggests its potential as a dienophile or a dipolarophile in cycloaddition reactions. It is expected to react readily with electron-rich dienes in [4+2] cycloadditions (Diels-Alder reactions) and with various 1,3-dipoles in [3+2] cycloadditions. The high reactivity of perfluoroisobutylene in cycloaddition reactions further supports this prediction. nih.gov The regioselectivity and stereoselectivity of these reactions would be controlled by the electronic and steric effects of the substituents on the propene backbone.
Table 3: Predicted Cycloaddition Reactions of this compound
| Reaction Type | Reactant | Predicted Product Type |
|---|---|---|
| [4+2] Cycloaddition | 2,3-Dimethyl-1,3-butadiene | Substituted cyclohexene (B86901) derivative |
| [3+2] Cycloaddition | Diazomethane | Pyrazoline derivative |
Note: The feasibility and outcomes of these reactions for this compound are theoretical and based on the known reactivity of similar fluorinated alkenes.
Polymerization Science and Engineering of Materials from Octafluoro 3 Methoxyprop 1 Ene
Structure-Performance Relationships in Octafluoro-3-methoxyprop-1-ene Polymers
High-Temperature Stability and Chemical Resistance of Fluoropolymers
Fluoropolymers are renowned for their exceptional thermal stability and chemical resistance, attributes that stem from the high strength of the carbon-fluorine (C-F) bond. 20.210.105google.com The presence of numerous C-F bonds along a polymer backbone imparts remarkable stability, making these materials suitable for demanding applications. 20.210.105
High-Temperature Stability:
The thermal endurance of fluoropolymers is directly related to the degree of fluorination. 20.210.105 Fully fluorinated polymers like Polytetrafluoroethylene (PTFE) exhibit the highest thermal stability, with continuous service temperatures up to 260°C. 20.210.105professionalplastics.com Partially fluorinated polymers, while still possessing excellent thermal properties, generally have lower service temperatures. fluorotherm.comabraco.org.br For instance, the maximum service temperature for various fluoropolymers can range from 150°C to over 260°C. abraco.org.brflontech.com The introduction of an ether linkage, as is present in this compound, can influence the thermal stability, and specific data would be required for a precise determination for its polymers.
Chemical Resistance:
The chemical inertness of fluoropolymers is a key characteristic. portplastics.comcoleparmer.frholscot.com The strong C-F bonds are not easily broken, rendering the polymers resistant to a wide array of chemicals, including strong acids, bases, and organic solvents. portplastics.comcoleparmer.frpolyfluor.nl Fully fluorinated polymers such as PTFE, FEP (Fluorinated Ethylene (B1197577) Propylene), and PFA (Perfluoroalkoxy) demonstrate the broadest chemical resistance. fluorotherm.compolyfluor.nl Partially fluorinated polymers also offer exceptional chemical resistance compared to conventional polymers. portplastics.com However, certain substances like molten alkali metals and some halogenated organic chemicals can affect fluoropolymers. holscot.com
A comparative look at the chemical resistance of various fluoropolymers reveals their robustness:
Interactive Data Table: Chemical Resistance of Selected Fluoropolymers| Chemical | PTFE | FEP | PFA | PVDF | ETFE | ECTFE |
|---|---|---|---|---|---|---|
| Acids (strong) | E | E | E | E | E | E |
| Bases (strong) | E | E | E | G | E | E |
| Organic Solvents | E | E | E | F | G | G |
| Hydrocarbons | E | E | E | G | G | G |
Resistance Code: E = Excellent, G = Good, F = Fair. Data compiled from multiple sources. fluorotherm.comflontech.comholscot.com
Surface Energy and Hydrophobic/Oleophobic Properties
A defining feature of fluoropolymers is their low surface energy, which leads to excellent hydrophobic (water-repellent) and oleophobic (oil-repellent) properties. substech.comarkema.comicrc.ac.ir This non-stick characteristic is a direct result of the fluorine atoms creating a surface with low polarizability. plasticsengineering.org
The surface free energy of fluoropolymer surfaces is typically very low, often below 20 mN/m. biolinscientific.com This low surface energy is responsible for the high contact angles observed when liquids are placed on these surfaces, indicating poor wetting. biolinscientific.comresearchgate.net For instance, fluoropolymers with a high concentration of trifluoromethyl (CF3) groups at the surface exhibit the lowest surface energies. arkema.com
The hydrophobic and oleophobic nature of these materials makes them easy to clean and resistant to fouling. teesing.com This property is particularly valuable in applications where contamination is a concern.
Targeted Applications in High-Performance Materials
The unique combination of thermal stability, chemical resistance, and low surface energy makes polymers derived from fluorinated monomers like this compound highly desirable for a range of high-performance applications.
Development of Next-Generation Fluorinated Elastomers and Thermoplastics
Fluorinated Elastomers:
Fluoroelastomers are synthetic rubbers that exhibit exceptional resistance to heat, chemicals, and oils. britannica.com They are typically produced by the copolymerization of various fluoroalkenes. 20.210.105 The incorporation of monomers like this compound could lead to the development of new fluoroelastomers with tailored properties. The synthesis of fluoroelastomers often involves radical polymerization techniques. 20.210.105researchgate.net These materials are critical in industries such as aerospace and automotive for seals, gaskets, and hoses that must perform under severe conditions. britannica.com
Fluorinated Thermoplastics:
Fluorinated thermoplastics offer a balance of high performance and processability. Unlike PTFE, which has a very high melt viscosity, other fluoropolymers like FEP and PFA are melt-processable, allowing for fabrication via conventional techniques like extrusion and injection molding. portplastics.comsubstech.com The development of new thermoplastics from monomers such as this compound could offer enhanced flexibility, optical clarity, or other specific properties. For example, ETFE, a copolymer of ethylene and tetrafluoroethylene (B6358150), provides excellent mechanical strength and impact resistance. flontech.comagc-chemicals.com
Advanced Dielectric and Insulating Materials
Fluoropolymers are excellent electrical insulators due to their low dielectric constant and high dielectric strength. substech.comnationalplastics.comhew-kabel.com The low polarizability of the C-F bond contributes to these desirable electrical properties. plasticsengineering.org This makes them ideal for use in wire and cable insulation, particularly in applications requiring high-frequency performance or exposure to harsh environments. hew-kabel.comresearchgate.net Amorphous fluoropolymers can have particularly low dielectric constants. researchgate.net
Interactive Data Table: Electrical Properties of Selected Fluoropolymers
| Property | PTFE | FEP | PFA | ETFE |
|---|---|---|---|---|
| Dielectric Constant (1 MHz) | 2.1 | 2.1 | 2.1 | 2.6 |
| Dielectric Strength (kV/mm) | 20 | 25 | 25 | 36 |
| Volume Resistivity (Ohm-cm) | >1018 | >1018 | >1017 | >1016 |
Data compiled from multiple sources. hew-kabel.comresearchgate.net
Membranes for Gas Separation and Liquid Filtration
The unique properties of fluoropolymers make them highly suitable for membrane applications. syensqo.com Their chemical and thermal stability allows for use in aggressive environments. mdpi.comnih.gov
Gas Separation:
Amorphous fluoropolymer membranes have shown significant promise for gas separation. mdpi.comresearchgate.net They can exhibit high gas permeability and selectivity for certain gas pairs. mdpi.com For instance, perfluorodioxolane polymers, which are amorphous and soluble, have demonstrated enhanced selectivity in gas separations. researchgate.netmdpi.comnih.gov The development of membranes from new fluorinated monomers could lead to improved performance in applications like nitrogen or carbon dioxide separation. researchgate.netgoogle.com
Liquid Filtration:
In liquid filtration, particularly microfiltration and ultrafiltration, fluoropolymers are used to create membranes with a controlled pore structure. syensqo.commembrane-solutions.com Their chemical resistance is a major advantage, allowing them to handle a wide variety of feed streams and cleaning agents. syensqo.com PTFE membranes, for example, are used for the filtration of highly corrosive acids and bases. membrane-solutions.com The hydrophobic nature of some fluoropolymers can be a factor in their application, with pre-wetting sometimes necessary for filtering aqueous solutions. made-in-china.commade-in-china.com The ability to form membranes through processes like thermal inversion phase separation (TIPS) is also a key advantage for some fluoropolymers. syensqo.com
Computational Chemistry and Theoretical Characterization of Octafluoro 3 Methoxyprop 1 Ene Systems
Quantum Mechanical Studies of Electronic Structure and Bonding
Quantum mechanical methods are fundamental to understanding the electronic characteristics of octafluoro-3-methoxyprop-1-ene. These studies reveal details about the molecule's stability, reactivity, and the nature of its chemical bonds. The presence of highly electronegative fluorine atoms significantly influences the electronic distribution and bonding within the molecule.
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. For fluorinated ethers, DFT calculations are crucial for determining molecular geometries, charge distributions, and vibrational frequencies. researchgate.net Studies on similar fluorinated ether solvents have utilized high-throughput DFT to screen vast chemical spaces, identifying key molecular descriptors that influence properties like polysulfide solubility and oxidation stability, which are critical in applications such as Li-S batteries. researchgate.netrashatwi.com Interpretable machine learning models, trained on DFT data, have shown that the degree of fluorination, steric effects around the ether oxygen, and the proximity of fluorine atoms to the ether oxygen are decisive factors in the molecule's electrochemical behavior. researchgate.netrashatwi.com
Table 1: Calculated Molecular Properties of a Representative Fluorinated Ether
| Property | Value | Method |
|---|---|---|
| Dipole Moment | 2.5 D | DFT/B3LYP |
| HOMO Energy | -8.2 eV | DFT/B3LYP |
| LUMO Energy | 1.5 eV | DFT/B3LYP |
| Ionization Potential | 9.1 eV | DFT/B3LYP |
Note: This table represents typical values for a fluorinated ether and is for illustrative purposes. Specific values for this compound would require dedicated calculations.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a detailed understanding of reactivity. For complex reactions, these methods can help map out reaction pathways and identify transition states. osti.gov The development of "ab initio nanoreactors" allows for the discovery-based exploration of chemical reactivity by simulating molecular dynamics at a first-principles level. osti.gov This approach can uncover unexpected reaction mechanisms and products, which is particularly valuable for the complex chemistries of perfluorinated compounds. osti.gov Analyzing the reaction path can be partitioned into distinct phases: contact, preparation, transition state(s), product adjustment, and separation, offering a granular view of the chemical transformation. smu.edu
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. For this compound, MD simulations can reveal its conformational preferences and the nature of its interactions with other molecules or surfaces. guidechem.com These simulations are vital for understanding bulk properties like viscosity and diffusion, which are important for applications such as lubricants or solvents. rashatwi.com Studies on perfluorinated ether lubricants interacting with surfaces like amorphous carbon have used MD to understand the bonding kinetics and preferred orientations at the interface.
Computational Modeling of Reaction Mechanisms and Catalysis
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving perfluorinated ethers. unirioja.es For instance, quantum chemical modeling has been used to study the degradation of perfluorinated ethers on aluminum surfaces. nasa.gov These models showed that ethers containing an acetal (B89532) linkage (-OCF2O-) are more susceptible to dissociation, a process initiated at high-index sites on the aluminum surface. nasa.gov The reaction mechanism often involves the interaction of the ether's oxygen atoms with the metal surface, leading to the cleavage of C-O bonds. nasa.gov Understanding these degradation pathways is crucial for improving the stability of these materials in applications like space mechanisms and computer disk drives. nasa.gov
Table 2: Key Factors in Perfluorinated Ether Degradation on Metal Surfaces
| Factor | Influence | Computational Method |
|---|---|---|
| Acetal Linkage | Increases susceptibility to decomposition. nasa.gov | Semiempirical Quantum Chemistry (AM1) |
| Surface Sites | High-index (edge) sites promote dissociation. nasa.gov | Semiempirical Quantum Chemistry (AM1) |
Prediction of Spectroscopic Parameters (e.g., NMR, IR, Mass Spectrometry)
Development and Refinement of Computational Models for Perfluorinated Ethers
The unique properties of perfluorinated ethers, stemming from the strong C-F bonds and the influence of fluorine's electronegativity, necessitate the development of specialized computational models. scholarena.com Existing force fields and quantum chemical methods are often refined to better capture the behavior of these compounds. acs.org Large-scale computational screening studies are essential for exploring the vast design space of fluorinated ethers and uncovering structure-property relationships from systematic datasets. researchgate.net These efforts aim to create predictive models that can accelerate the design of new fluorinated materials with tailored properties for specific applications, such as advanced electrolytes for batteries or high-performance lubricants. rashatwi.comscholarena.com
Environmental Footprint and Sustainability Considerations of Octafluoro 3 Methoxyprop 1 Ene
Atmospheric Lifetime and Global Warming Potential (GWP) Assessment
The Global Warming Potential (GWP) is a critical metric for assessing the environmental impact of a substance, measuring its contribution to global warming relative to carbon dioxide (CO₂ has a GWP of 1). netzerocarbonguide.co.uk For fluorinated compounds, which are often potent greenhouse gases, this assessment is particularly important. netzerocarbonguide.co.ukcaro.ie
Atmospheric Impact Data for Octafluoro-3-methoxyprop-1-ene
| Parameter | Value | Source |
|---|---|---|
| Atmospheric Lifetime | Data not available | N/A |
| Global Warming Potential (GWP, 100-year) | Characterized as "high" | cern.ch |
Pathways of Environmental Degradation and Transformation Products
The persistence of a chemical in the environment is a key aspect of its environmental footprint. This compound is not considered to be readily biodegradable, indicating it can persist in the environment for extended periods. windows.net This persistence, a characteristic of many per- and polyfluoroalkyl substances (PFAS), raises concerns about long-term adverse environmental effects. windows.net
The primary known pathway for its breakdown is through high-temperature processes. windows.net In the event of a fire or incineration, thermal decomposition of this compound generates hazardous products, including carbon oxides and hydrogen fluoride (B91410). windows.net Information regarding its degradation pathways under typical environmental conditions (e.g., hydrolysis, photolysis, or microbial degradation) and the resulting transformation products is limited.
Bioaccumulation Potential and Ecologically Relevant Impacts
The potential for a substance to accumulate in living organisms, known as bioaccumulation, is a significant environmental concern. Safety data for this compound suggests it is a Persistent, Bioaccumulative, and Toxic (PBT) substance. windows.net As a perfluorinated compound, it falls into the category of "forever chemicals," which are known to break down very slowly over time. windows.net
The ecological hazards associated with such chemicals are under ongoing investigation, but their persistence and potential for bioaccumulation may lead to long-term adverse effects within ecosystems. windows.net The release of such substances into the environment should be prevented to avoid contamination of drains, soil, and public waters. windows.net
Implementation of Green Chemistry Principles in Synthesis and Application
Green chemistry aims to reduce the environmental impact of chemical processes by designing safer, more efficient, and less wasteful methods. imist.maresearchgate.net Applying these principles to the synthesis and use of this compound is crucial for enhancing its sustainability.
A key principle of green chemistry is maximizing atom economy, which ensures that the maximum number of atoms from the reactants are incorporated into the final product, thus minimizing waste. scribd.com One documented synthesis of a related compound, 1,2,3,3,3-pentafluoro-1-(perfluoromethoxy)prop-1-ene, involves the catalytic isomerization of 1,1,2,3,3-pentafluoro-3-(perfluoromethoxy)prop-1-ene. chemicalbook.com This reaction is notable for two key reasons in the context of green chemistry:
Atom Economy: As an isomerization reaction, it rearranges the atoms of the starting material to form the product without the loss of any atoms. This results in a theoretical atom economy of 100%, which is ideal from a green chemistry perspective. scribd.comchemicalbook.com
Solvent-Free Conditions: The described synthesis is performed by heating the reactant in the presence of an aluminum (III) chloride catalyst without the use of a solvent. chemicalbook.com Eliminating solvents reduces waste, lowers costs, and avoids the environmental and safety hazards associated with many organic solvents. rasayanjournal.co.in
Effective waste management is a cornerstone of sustainability. axil-is.com For this compound, which is identified as a "forever chemical," preventing its release into the environment is paramount. windows.net
The recommended waste treatment method is removal to an authorized incinerator equipped with an afterburner and a flue gas scrubber. windows.net This ensures that the compound and any hazardous decomposition products, such as hydrogen fluoride, are effectively destroyed and neutralized before release. windows.net The European Union's Waste Framework Directive establishes a "waste hierarchy" that prioritizes prevention, reuse, recycling, recovery, and finally, disposal. europa.eu In line with this, recycling the material as much as possible is recommended as an additional strategy to minimize waste and conserve resources. windows.net
Emerging Research Frontiers and Interdisciplinary Applications of Octafluoro 3 Methoxyprop 1 Ene
Integration with Nanoscience and Supramolecular Chemistry
The integration of highly fluorinated molecules like Octafluoro-3-methoxyprop-1-ene into nanoscience and supramolecular chemistry is a burgeoning area of research. The presence of multiple fluorine atoms creates a molecule with low surface energy and distinct hydrophobic and lipophobic characteristics, often referred to as "fluorous." These properties are highly influential in directing self-assembly processes.
In supramolecular chemistry, fluorous interactions can be harnessed to construct complex, ordered architectures. Molecules with significant fluorine content tend to self-associate in non-fluorous solvents or at interfaces, a behavior that can be exploited for the design of novel liquid crystals, gels, and other organized media. While specific studies involving this compound in this context are not yet prevalent, the broader class of fluorocarbons is known to form such phases.
In nanoscience, fluorinated compounds are explored for creating functional surfaces and nanoparticles. nih.gov The low surface energy imparted by fluorine can be used to create superhydrophobic and oleophobic coatings. Furthermore, the combination of nanotechnology with fluorinated molecules is being proposed as a promising approach for developing new therapeutic treatments. nih.gov Fluorinated nanocarbons, for instance, have applications in energy storage, gas sensing, and lubrication. mdpi.com The alkene group in this compound offers a reactive site for polymerization or grafting onto surfaces, potentially allowing for the creation of nanomaterials with tailored surface properties.
Table 1: Potential Applications of Fluorinated Compounds in Nanoscience
| Field | Potential Application | Relevant Properties |
|---|---|---|
| Surface Science | Creation of superhydrophobic/oleophobic coatings | Low surface energy, high contact angle |
| Nanoparticle Functionalization | Self-assembly of core-shell structures | Fluorous phase separation |
| Materials Science | Fillers for advanced composites | Enhanced thermal and chemical stability |
| Electronics | Dielectric layers in nanoelectronics | High electronegativity of fluorine |
Explorations in Biomedical and Pharmaceutical Chemistry
Organofluorine compounds are of immense interest in the biomedical and pharmaceutical sectors due to the unique effects fluorine has on a molecule's metabolic stability, binding affinity, and lipophilicity. sciencedaily.com
One of the most promising applications for compounds rich in fluorine is in ¹⁹F Magnetic Resonance Imaging (MRI). nih.gov The fluorine-19 nucleus has a spin of ½ and a high gyromagnetic ratio, resulting in an MRI sensitivity that is about 83% that of a proton (¹H). nih.gov Crucially, there is virtually no background ¹⁹F signal in biological tissues, which allows for the generation of "hot spot" images with exceptional contrast and specificity. nih.govnih.gov
Molecules like this compound, which contain multiple fluorine atoms, could serve as ¹⁹F MRI contrast agents. nih.gov These agents can be designed to either passively accumulate in certain tissues or be targeted to specific biological markers, enabling applications in molecular and cellular imaging. epa.gov The field is actively developing novel fluorine-containing probes, with polymer-based platforms being a versatile option for increasing fluorine content and tailoring properties for in vivo use. nih.gov
The unique properties of fluorinated compounds also make them candidates for advanced drug delivery systems and the creation of biocompatible materials. The high gas-dissolving capacity of fluorocarbons has led to their investigation as components of artificial blood substitutes and for oxygen delivery.
In drug delivery, fluorinated polymers can be used to create nanoparticles or emulsions for encapsulating therapeutic agents. The inertness and stability of the carbon-fluorine bond can protect the drug from degradation and control its release profile. While research on this compound for these specific applications has not been detailed, its structure is consistent with monomers that could be used to synthesize such fluorinated materials.
Advanced Analytical Techniques for Comprehensive Characterization
The detailed characterization of a complex fluorinated molecule such as this compound requires a suite of advanced analytical techniques. Given the presence of multiple fluorine atoms and stereoisomeric possibilities (E/Z isomers around the double bond), a multi-faceted approach is necessary for unambiguous structural elucidation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is the most critical technique. It provides information on the number and chemical environment of the fluorine atoms. Chemical shifts, coupling constants (both ¹⁹F-¹⁹F and ¹⁹F-¹H), and peak integrations allow for detailed structural assignment. Other NMR techniques like ¹H NMR and ¹³C NMR are also essential for characterizing the entire molecule.
Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are used to determine the molecular weight and fragmentation pattern of the compound, which helps confirm its identity. chemicalbook.com High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the unambiguous determination of the molecular formula.
Infrared (IR) and Raman Spectroscopy: IR spectroscopy is used to identify functional groups, such as the C=C double bond and C-O-C ether linkage. Raman spectroscopy can provide complementary information, particularly for the carbon-carbon double bond.
X-ray Photoelectron Spectroscopy (XPS): For material applications, XPS can be used to analyze the elemental composition and chemical states of atoms on a surface, which would be valuable for confirming the structure of polymers or coatings made from this compound. rsc.org
Table 2: Key Analytical Techniques for Characterizing Fluorinated Alkenes
| Technique | Information Obtained | Specific Relevance to this compound |
|---|---|---|
| ¹⁹F NMR | Number, connectivity, and chemical environment of F atoms | Distinguishing between different fluorinated groups (e.g., CF₃, CF₂, =CF) |
| ¹³C NMR | Carbon skeleton, chemical shifts affected by fluorine | Confirming the propene backbone and methoxy (B1213986) carbon |
| GC-MS | Molecular weight, fragmentation, purity, isomer separation | Confirmation of mass (216.03 g/mol ) and separation of E/Z isomers |
| FT-IR | Presence of functional groups | Identification of C=C and C-O-C stretching vibrations |
Prospects in Energy Technologies and Specialized Fluids
The high chemical and thermal stability conferred by fluorination makes compounds like this compound interesting for applications in energy technologies and as specialized fluids. Fluorinated ethers, in particular, are gaining significant attention as components of electrolytes for next-generation batteries. wpmucdn.com
In high-voltage lithium-ion and lithium-metal batteries, conventional ether-based electrolytes often lack the necessary oxidative stability. wpmucdn.com Introducing fluorine atoms into the ether structure enhances this stability. nih.govacs.org Research has shown that fluorinated ethers can be designed as electrolyte solvents or co-solvents that improve the safety and cycling performance of high-energy-density batteries, particularly those operating at high voltages or across wide temperature ranges. nih.govmdpi.com While specific testing of this compound in this role is not documented, its molecular structure fits the general profile of compounds being investigated for this purpose.
Additionally, the class of hydrofluoroolefins (HFOs), which are unsaturated hydrofluorocarbons, are being developed as refrigerants with low global warming potential. wikipedia.org The combination of an alkene and fluorine atoms in this compound makes it structurally related to this class of industrially important compounds.
Table of Mentioned Compounds
| Compound Name |
|---|
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling Octafluoro-3-methoxyprop-1-ene in laboratory settings?
- Methodological Answer : Researchers must use tightly sealed goggles and impermeable gloves verified for fluorinated compound resistance. Conduct a glove penetration test with manufacturer specifications before use. Ensure proper ventilation (e.g., fume hoods) and avoid skin/eye contact. In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation. Store in airtight containers, minimize long-term storage due to degradation risks, and dispose via certified hazardous waste protocols .
Q. What methods are effective for synthesizing this compound with high purity?
- Methodological Answer : Synthesis typically involves fluorination of precursor compounds (e.g., methoxypropene derivatives) using agents like cobalt trifluoride or direct fluorination under controlled conditions. Purification via fractional distillation or preparative gas chromatography (GC) is critical. Validate purity through GC analysis (>97%) and confirm structural integrity via -NMR and FTIR spectroscopy to detect residual solvents or byproducts .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use -NMR to analyze fluorine environments and confirm substitution patterns. Pair with X-ray crystallography for solid-state structure determination. Electronic properties can be assessed via computational methods (e.g., DFT calculations) to map electron density distributions and frontier molecular orbitals. Complement with UV-Vis spectroscopy to study electronic transitions in solution .
Advanced Research Questions
Q. How should researchers design experiments to assess the reactivity of this compound under varying conditions?
- Methodological Answer : Employ a factorial design to test reactivity across temperature gradients (e.g., 25–150°C), solvent polarities (e.g., hexane vs. DMF), and catalytic systems (e.g., Lewis acids). Monitor reaction kinetics via in-situ FTIR or GC-MS. For radical reactions, use ESR spectroscopy to detect transient intermediates. Validate reproducibility through triplicate trials and statistical analysis (e.g., ANOVA) .
Q. How can contradictions in thermodynamic data (e.g., enthalpy of formation) for perfluorinated ethers like this compound be resolved?
- Methodological Answer : Re-evaluate experimental setups: ensure calorimetric measurements are conducted under inert atmospheres to prevent oxidation. Cross-validate with computational thermochemistry (e.g., G4MP2 theory) to reconcile discrepancies. Compare data with structurally analogous compounds (e.g., octafluorotetrahydrofuran) to identify systematic errors in methodology .
Q. What computational approaches best model the environmental persistence and degradation pathways of this compound?
- Methodological Answer : Use molecular dynamics simulations to predict atmospheric lifetimes and hydrolysis rates. Apply QSAR models to estimate bioaccumulation potential. Validate with experimental ozonolysis or photolysis studies under simulated environmental conditions (e.g., UV irradiation in aqueous media). Track degradation products via high-resolution LC-MS/MS and compare with known perfluorinated compound databases .
Methodological Considerations
- Data Validation : Always cross-reference experimental results with peer-reviewed studies on structurally similar perfluorinated compounds (e.g., octafluorocyclopentene) to identify trends or anomalies .
- Safety Compliance : Regularly consult updated SDS sheets for handling guidance, as degradation products may pose unforeseen hazards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
